molecular formula C17H16N4O2S B5529307 4-[(4-methoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-[(4-methoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5529307
M. Wt: 340.4 g/mol
InChI Key: VFJMKLSFZYVXOZ-WOJGMQOQSA-N
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Description

Synthesis Analysis

The synthesis of 4-[(4-methoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol derivatives involves multiple steps, starting with the formation of key intermediates like 4-amino-3-(p-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester. This is followed by reactions with hydrazine hydrate, various aromatic aldehydes, and benzyl bromide to form the final compounds (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) calculations have been employed to determine the molecular structure of related triazole compounds. These studies reveal dihedral angles and intermolecular hydrogen bonding patterns that contribute to the compound's stability and reactivity (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including aminomethylation and cyanoethylation, which modify their properties and potential applications. These reactions primarily occur at nitrogen atoms within the triazole ring, as indicated by NMR spectroscopy data (Hakobyan et al., 2017).

Safety and Hazards

Sigma-Aldrich, the supplier of this compound, does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

4-[(E)-(4-methoxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-22-14-9-7-13(8-10-14)11-18-21-16(19-20-17(21)24)12-23-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,24)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJMKLSFZYVXOZ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Methoxybenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

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